DL-Phenylalanine, N-benzoyl-4-chloro-
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for DL-Phenylalanine, N-benzoyl-4-chloro- is derived from its structural components: a phenylalanine backbone modified at the amino group by a benzoyl moiety and at the para position of the phenyl ring by a chlorine atom. The systematic name is 2-benzamido-3-(4-chlorophenyl)propanoic acid , reflecting the substitution pattern and functional groups.
The molecular formula is C₁₆H₁₄ClNO₃ , with a molecular weight of 303.74 g/mol . Structurally, the compound consists of:
- A propanoic acid backbone (C₃H₆O₂)
- A 4-chlorophenyl group attached to the β-carbon
- A benzoyl group (C₆H₅CO-) linked to the α-amino nitrogen
The chlorine atom occupies the para position on the phenyl ring, as indicated by the "4-chloro" prefix. The benzoyl group serves as a protective moiety, preventing unwanted reactions at the amino group during synthetic processes.
Table 1: Key Physicochemical Properties
Comparative Analysis of DL- vs. L-/D- Stereoisomeric Forms
DL-Phenylalanine, N-benzoyl-4-chloro- exists as a racemic mixture of D- and L-enantiomers. The "DL" designation indicates equal proportions of both stereoisomers, unlike the enantiomerically pure L- or D-forms. Key distinctions include:
Optical Activity :
Biological Relevance :
Synthetic Accessibility :
Structural Comparison :
Positional Isomerism in Chlorobenzoyl Substitution Patterns
Positional isomerism in DL-Phenylalanine, N-benzoyl-4-chloro- arises from variations in the chlorine atom’s placement on the phenyl ring. While the para isomer (4-chloro) is most commonly reported, ortho (2-chloro) and meta (3-chloro) isomers are theoretically possible:
Para Isomer (4-chloro) :
Meta Isomer (3-chloro) :
- Chlorine occupies a position adjacent to the benzoyl group, potentially introducing steric hindrance and altering reactivity.
Ortho Isomer (2-chloro) :
Electronic Effects :
- The electron-withdrawing chlorine atom influences the phenyl ring’s electron density, affecting the compound’s acidity and nucleophilic reactivity. Para substitution minimizes resonance effects compared to meta or ortho positions.
Synthetic Implications :
- Para-substituted derivatives are often favored in drug design due to predictable pharmacokinetic profiles, whereas meta/ortho isomers may exhibit unintended biological interactions.
Properties
CAS No. |
41888-55-5 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-benzamido-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)(H,20,21) |
InChI Key |
ZSQUQIIJYHCJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing DL-Phenylalanine, N-benzoyl-4-chloro- involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH, to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of DL-Phenylalanine, N-benzoyl-4-chloro- often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylalanine, N-benzoyl-4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
DL-Phenylalanine, N-benzoyl-4-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on enzyme activity and protein interactions.
Medicine: Research explores its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism by which DL-Phenylalanine, N-benzoyl-4-chloro- exerts its effects involves the inhibition of specific enzymes, such as tryptophan hydroxylase. This enzyme is crucial in the synthesis of serotonin, a neurotransmitter. By inhibiting this enzyme, the compound can deplete serotonin levels, affecting various physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
DL-Phenylalanine (unmodified) : Lacks benzoylation and chloro substitution. Used in nutritional supplements for neurotransmitter synthesis (e.g., tyrosine, dopamine) .
N-Benzoyl-DL-phenylalanine : Features a benzoyl group but lacks the 4-chloro substitution. Often used in peptide synthesis as a protecting group .
Known to inhibit tyrosine hydroxylase, affecting catecholamine biosynthesis .
Substituted benzamides (e.g., 4-chlorobenzoic acid derivatives): Share the 4-chloro aromatic motif but lack the amino acid backbone. Used as enzyme inhibitors or intermediates in organic synthesis .
Comparative Data Table
| Property | DL-Phenylalanine, N-benzoyl-4-chloro- | DL-Phenylalanine | N-Benzoyl-DL-phenylalanine | 4-Chloro-DL-phenylalanine |
|---|---|---|---|---|
| Molecular Weight | ~300 g/mol (estimated) | 165.19 g/mol | ~255 g/mol | 199.63 g/mol |
| Solubility | Low in water; soluble in DMSO/DMF | Water-soluble | Moderate in polar solvents | Low in water |
| Melting Point | Not reported (inferred >200°C) | 283°C | ~180–190°C | 270°C |
| Key Applications | Enzyme inhibition, chiral resolution | Nutritional | Peptide synthesis | Enzyme inhibition |
Spectral Analysis
- The benzoyl and chloro groups may introduce new absorption bands in the UV-Vis range (200–250 nm) .
- NMR : The 4-chloro substituent would produce distinct aromatic proton splitting patterns (e.g., doublets in $ ^1H $-NMR at δ 7.3–7.5 ppm), while the benzoyl group contributes carbonyl signals (~δ 167 ppm in $ ^{13}C $-NMR) .
Functional Comparison in Enzymology and Pharmacology
- Enzyme Inhibition: 4-Chloro-DL-phenylalanine inhibits tyrosine hydroxylase, reducing dopamine synthesis . The benzoyl-4-chloro variant may exhibit enhanced inhibition due to increased steric hindrance and electronic effects. Substrate Analogues: 4-Chlorobenzoic acid derivatives (e.g., 4-amino-3-chlorobenzoic acid) act as competitive inhibitors in enzymatic assays, suggesting similar behavior for the target compound .
- Chiral Resolution :
- Racemic DL-forms (e.g., DL-alanine) lack optical activity in CD spectra, but benzoylation can enhance chiral discrimination in chromatographic separations .
Q & A
Q. What are the optimal synthetic routes for preparing DL-Phenylalanine, N-benzoyl-4-chloro-, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise synthesis : Begin with DL-phenylalanine methyl ester hydrochloride (prepared via thionyl chloride in methanol at 0°C for 24 hours ).
- Benzoylation : React with benzoyl chloride under anhydrous conditions, using DMSO-d6 as a solvent and triethylamine as a base to neutralize HCl byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane).
- Chlorination : Introduce 4-chloro substituents via electrophilic aromatic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in dichloromethane.
- Yield optimization : Adjust stoichiometry (e.g., 1.2 eq benzoyl chloride), temperature (0–25°C), and reaction time (12–24 hours). Typical yields range from 60–75% after purification (recrystallization in EtOAc/EtOH) .
Q. How can researchers characterize the purity and structural integrity of DL-Phenylalanine, N-benzoyl-4-chloro-?
Methodological Answer:
- NMR analysis : Use ¹H- and ¹³C-NMR (Bruker Avance 300 MHz, DMSO-d6) to confirm benzoyl and chloro substituents. Key peaks:
- Mass spectrometry : LRMS (Hewlett-Packard 5973) for molecular ion [M+H]⁺ at m/z 320–325 (exact mass depends on isotopic Cl) .
- Elemental analysis : Confirm C, H, N composition (Perkin-Elmer CHN analyzer; error tolerance ±0.3%) .
Q. What solvent systems are suitable for solubility studies of DL-Phenylalanine derivatives, and how do additives affect phase behavior?
Methodological Answer:
- Primary solvents : Test aqueous buffers (pH 2–10), DMSO, methanol, and ethanol.
- Additives : Include dimethyl sulfoxide (DMSO) to enhance solubility via dipole interactions; Hossain et al. (2015) reported increased solubility of DL-phenylalanine in DMSO/water mixtures (up to 40% DMSO) due to reduced polarity .
- Thermodynamic modeling : Use equations like modified Apelblat or van’t Hoff to correlate solubility with temperature (293–343 K) .
Advanced Research Questions
Q. How can conflicting data on the pharmacological activity of DL-Phenylalanine analogs be resolved?
Methodological Answer:
- Contradiction analysis : Compare studies on enkephalin degradation inhibition (D-Phe component ) vs. neurotransmitter precursor roles (L-Phe component ).
- Experimental validation :
- Meta-analysis : Pool data from studies using standardized doses (e.g., 100–500 mg/kg) and control for racemic purity (HPLC chiral columns) .
Q. What advanced analytical methods can distinguish DL-Phenylalanine, N-benzoyl-4-chloro- from structural analogs?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (5 µm, 250 × 4.6 mm) with hexane/isopropanol (80:20) to resolve D/L enantiomers. Retention times differ by 2–3 minutes .
- X-ray crystallography : Resolve crystal structures to confirm benzoyl and chloro substituent positions (e.g., compare with NSC 14786, a nitro analog ).
- High-resolution MS/MS : QTOF systems (e.g., X500R) enable fragment pattern matching. Key fragments: m/z 121 (benzoyl ion), m/z 166 (chlorophenyl backbone) .
Q. How can researchers design experiments to study the compound’s role in neurotransmitter synthesis pathways?
Methodological Answer:
- Isotopic labeling : Synthesize deuterated analogs (e.g., DL-Phenylalanine-2-d1 ) to trace metabolic fate via LC-MS.
- Enzyme kinetics : Measure tyrosine hydroxylase activity in rat brain homogenates treated with DL-Phe derivatives. Use Michaelis-Menten models to quantify Vmax and Km shifts .
- Gene expression : Perform RNA-seq on SH-SY5Y cells to identify upregulated dopamine/norepinephrine pathway genes (e.g., TH, DDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
